molecular formula C5H4INO2S B12513241 Methyl 2-iodothiazole-5-carboxylate

Methyl 2-iodothiazole-5-carboxylate

Cat. No.: B12513241
M. Wt: 269.06 g/mol
InChI Key: QNCZTTYEKMZBMU-UHFFFAOYSA-N
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Description

Methyl 2-iodothiazole-5-carboxylate is a heterocyclic compound with the molecular formula C5H4INO2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-iodothiazole-5-carboxylate can be synthesized through several methods. One common approach involves the iodination of thiazole derivatives. For instance, starting with 2-aminothiazole, the compound can be iodinated using iodine and potassium iodide in an acidic medium. The resulting 2-iodothiazole is then esterified with methanol in the presence of a catalyst to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale iodination and esterification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodothiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino derivatives, while coupling reactions can produce biaryl or alkyne-linked thiazole derivatives .

Scientific Research Applications

Methyl 2-iodothiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for various diseases.

    Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-iodothiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets and pathways. The thiazole ring can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromothiazole-5-carboxylate
  • Methyl 2-chlorothiazole-5-carboxylate
  • Methyl 2-fluorothiazole-5-carboxylate

Uniqueness

Methyl 2-iodothiazole-5-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability can influence the compound’s behavior in chemical reactions and interactions with biological targets .

Properties

Molecular Formula

C5H4INO2S

Molecular Weight

269.06 g/mol

IUPAC Name

methyl 2-iodo-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C5H4INO2S/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3

InChI Key

QNCZTTYEKMZBMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(S1)I

Origin of Product

United States

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